molecular formula C19H20BrN3O4 B11556666 2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide

2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11556666
M. Wt: 434.3 g/mol
InChI Key: RRTSORXCMXSCHL-UFFVCSGVSA-N
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Description

2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Bromination: The starting material, 4-methyl-2-(propan-2-yl)phenol, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Ether Formation: The brominated product is then reacted with 2-bromoacetohydrazide to form the ether linkage.

    Condensation: The final step involves the condensation of the intermediate with 2-nitrobenzaldehyde to form the desired hydrazone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The phenolic and hydrazone moieties can be oxidized under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized products may include quinones or nitroso derivatives.

    Reduction: Reduction of the nitro group yields the corresponding amine.

    Substitution: Substitution of the bromine atom can yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It may be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazone moiety can form reversible covalent bonds with active site residues of enzymes, leading to inhibition. The nitro group may also participate in redox reactions, affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide: Lacks the nitro group, which may affect its reactivity and applications.

    2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N’-[(E)-(2-aminophenyl)methylidene]acetohydrazide:

Uniqueness

The presence of both the nitro group and the hydrazone moiety in 2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide makes it unique compared to similar compounds

Properties

Molecular Formula

C19H20BrN3O4

Molecular Weight

434.3 g/mol

IUPAC Name

2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H20BrN3O4/c1-12(2)15-9-16(20)13(3)8-18(15)27-11-19(24)22-21-10-14-6-4-5-7-17(14)23(25)26/h4-10,12H,11H2,1-3H3,(H,22,24)/b21-10+

InChI Key

RRTSORXCMXSCHL-UFFVCSGVSA-N

Isomeric SMILES

CC1=CC(=C(C=C1Br)C(C)C)OCC(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1Br)C(C)C)OCC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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